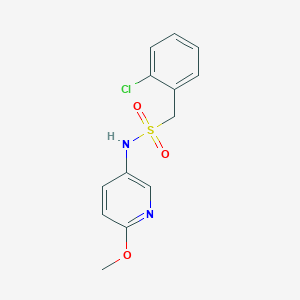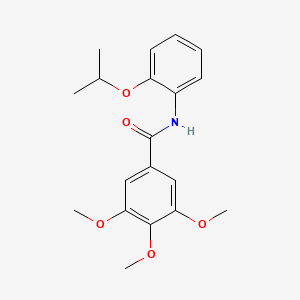
9-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3,3-dimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves complex chemical processes. Udayakumar et al. (2017) detailed its crystal structure, including keto-enol type hydrogen-bonding patterns and various intermolecular interactions quantified through Hirshfeld surface analysis, PIXEL energy, NBO, AIM, and DFT calculations (Udayakumar et al., 2017). Additionally, Pesyan et al. (2012) described an unusual coupling reaction of this compound and its derivatives using Mn2+ and other transition metal cations (Pesyan et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound has been characterized through various methods. For instance, the crystal structure analysis revealed the keto-enol hydrogen bonding and intermolecular interactions. Udayakumar et al. (2017) compared the energetics of the compound with related analogs and characterized the vibrational modes using experimental and simulated FT-IR and FT-Raman spectra (Udayakumar et al., 2017).
Chemical Reactions and Properties
The compound's chemical reactions and properties are influenced by its structure. The synthesis process involves reactions like nucleophilic substitution, intramolecular cyclization, and dehydration, as detailed by He et al. (2016) in their work on the synthesis of xanthen-1-one derivatives (He et al., 2016).
Physical Properties Analysis
The physical properties of this compound, such as its crystalline structure and intermolecular forces, have been studied extensively. The work by Udayakumar et al. (2017) provides insights into these aspects through X-ray analysis and spectroscopic methods (Udayakumar et al., 2017).
Chemical Properties Analysis
Regarding its chemical properties, this compound exhibits typical characteristics of xanthenes, such as reactivity towards various chemical agents. The research by He et al. (2016) shows its reaction patterns in the presence of FeCl3, involving the formation of new σ bonds (He et al., 2016).
Applications De Recherche Scientifique
Selective Neuropeptide Y Y5 Receptor Antagonism
(Sato et al., 2008) identified the compound as a selective and orally active neuropeptide Y Y5 receptor antagonist, highlighting its potential in modulating biological pathways related to obesity and feeding behavior. The study explored structure-activity relationships, showing limited tolerance for phenyl ring substitution and minor modifications leading to increased potency.
Crystal Structure and Interaction Analysis
(Udayakumar et al., 2017) detailed the crystal structure, revealing that the molecule forms a dimer through keto-enol type hydrogen-bonding patterns. This research provides insight into the compound's stability and interactions, important for understanding its behavior in various solvents and potential applications in materials science.
Synthetic Methodologies
(Pesyan et al., 2012) described a simple and efficient coupling reaction of the compound, facilitated by various transition metal cations. This synthetic approach is crucial for generating derivatives that might exhibit varied biological activities or enhanced physicochemical properties.
Non-Catalytic Synthesis
(Elinson et al., 2015) reported a thermally induced, non-catalytic assembly method yielding the compound efficiently. This synthesis route underscores the potential for straightforward production, important for its application in research and development projects.
Potential Anticancer Activity
(Mulakayala et al., 2012) explored the anticancer properties of derivatives, highlighting the bioactivity spectrum of xanthene-based compounds. This study emphasizes the compound's relevance in medicinal chemistry, particularly in designing new therapeutic agents.
Propriétés
IUPAC Name |
9-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3,3-dimethyl-4,4a,9,9a-tetrahydro-2H-xanthen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-22(2)9-14(24)20(15(25)10-22)19-13-7-5-6-8-17(13)27-18-12-23(3,4)11-16(26)21(18)19/h5-8,18-19,21,24H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMISFGVZIWWBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(C(C3=CC=CC=C3O2)C4=C(CC(CC4=O)(C)C)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3,3-dimethyl-4,4a,9,9a-tetrahydro-2H-xanthen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)
![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)



![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)
![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)

![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)


![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)
![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)